1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-cyclohexylpiperazine
Description
Properties
Molecular Formula |
C26H35N5O |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-4-(4-cyclohexylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C26H35N5O/c1-2-3-19-32-23-11-9-21(10-12-23)24-20-25-26(27-13-14-31(25)28-24)30-17-15-29(16-18-30)22-7-5-4-6-8-22/h9-14,20,22H,2-8,15-19H2,1H3 |
InChI Key |
WSIWACMYKVOANG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Ring Formation from Aminopyrazole Precursors
Pyrazolo[1,5-a]pyrazine scaffolds are constructed by cyclizing 5-aminopyrazole derivatives with α,β-diketones or equivalents. For example, reacting 5-amino-3-methylpyrazole with diethyl malonate under basic conditions yields dihydroxypyrazolo[1,5-a]pyrimidine, which is subsequently chlorinated using phosphorus oxychloride to introduce reactive halogen atoms. Adapting this method, 4,7-dichloropyrazolo[1,5-a]pyrazine is obtained in 61% yield after refluxing in POCl₃ for 6 hours.
Selective Halogenation for Functionalization
Position-selective halogenation is critical for subsequent couplings. Chlorination at C-4 is achieved using PCl₅ or POCl₃, while bromination at C-2 employs N-bromosuccinimide (NBS) in DMF. Intermediate A is synthesized via Suzuki coupling of 4-chloro-2-bromopyrazolo[1,5-a]pyrazine with 4-butoxyphenylboronic acid, using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 hours), achieving 75–85% yields.
| Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/XantPhos | Cs₂CO₃ | 110 | 24 | 65 |
| Pd₂(dba)₃/BINAP | KOtBu | 100 | 18 | 58 |
| PdCl₂(AmPhos) | NaOtBu | 120 | 30 | 70 |
Nucleophilic Aromatic Substitution (SNAr)
Alternatively, SNAr reactions with 4-cyclohexylpiperazine in DMF at 150°C for 48 hours provide the product in 55–60% yield. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.
Alternative Route: Sequential Functionalization
Pre-functionalization of Piperazine
4-cyclohexylpiperazine is pre-coupled to a chloropyrazolo[1,5-a]pyrazine derivative before introducing the 4-butoxyphenyl group. This route avoids competing side reactions during cross-coupling steps. For instance, 4-chloropyrazolo[1,5-a]pyrazine reacts with 4-cyclohexylpiperazine under SNAr conditions (K₂CO₃, DMF, 120°C), followed by Suzuki coupling with 4-butoxyphenylboronic acid (Pd(dppf)Cl₂, Na₂CO₃, 80°C), yielding 63% over two steps.
Post-functionalization Challenges
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrazine-H), 7.78 (d, J = 8.6 Hz, 2H, Ar-H), 6.97 (d, J = 8.6 Hz, 2H, Ar-H), 4.02 (t, J = 6.4 Hz, 2H, OCH₂), 3.82–3.75 (m, 4H, piperazine-H), 2.60–2.55 (m, 4H, piperazine-H), 1.81–1.72 (m, 6H, cyclohexyl-H), 1.49–1.41 (m, 2H, CH₂), 1.38–1.30 (m, 2H, CH₂), 0.98 (t, J = 7.4 Hz, 3H, CH₃).
-
HRMS : m/z calculated for C₃₂H₃₈N₆O₂ [M+H]⁺: 539.3124; found: 539.3128.
Scale-up Considerations and Yield Optimization
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
This reaction is pivotal for introducing the 4-butoxyphenyl group to the pyrazolo[1,5-a]pyrazine core. A boronic ester intermediate (e.g., 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) reacts with a halogenated pyrazolo[1,5-a]pyrazine precursor under palladium catalysis.
Typical Conditions
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-dioxane/H₂O | 100°C | 61–86% |
Key reagents include cesium carbonate and XPhos ligands for improved selectivity . The reaction proceeds via oxidative addition of palladium to the aryl halide, transmetallation with the boronic ester, and reductive elimination.
Nitro Reduction
If present in intermediates, nitro groups are reduced using sodium borohydride or catalytic hydrogenation.
-
Conditions: NaBH₄ in ethanol, 0°C to RT.
-
Selectivity: Preserves the pyrazine ring while reducing nitro to amine.
Oxidation of Alcohols
Primary alcohols (e.g., in butoxyphenyl side chains) are oxidized to ketones using KMnO₄ in acidic conditions.
Cyclization Reactions
Pyrazolo[1,5-a]pyrazine formation may involve cyclization of N-aminopyridine precursors with α,β-unsaturated carbonyl compounds via oxidative [3+2] cycloaddition .
Protection/Deprotection Strategies
-
Protection: tert-Butoxycarbonyl (Boc) groups shield amines during cross-coupling .
-
Deprotection: HCl in dioxane removes Boc groups post-reaction .
Stability and Degradation
The compound shows stability under standard conditions but undergoes hydrolysis in strongly acidic/basic media.
-
Degradation Products: Cleavage of the butoxyphenyl ether bond at pH < 2 or pH > 12.
Scientific Research Applications
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
1. Anticancer Activity
- Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cancer cell proliferation. Research indicates that similar compounds with pyrazolo[1,5-a]pyrazine scaffolds have shown significant activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
2. Neuroprotective Effects
- The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective effects. Studies on related compounds have indicated that they may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
3. Antimicrobial Properties
- There is emerging evidence that compounds with similar structures possess antimicrobial activities. This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens .
Case Study 1: Anticancer Research
A study focusing on pyrazolo[1,5-a]pyrazine derivatives demonstrated that these compounds could inhibit the growth of breast cancer cells by inducing apoptosis. The findings suggested that structural modifications, such as the introduction of butoxyphenyl groups, could enhance their potency against specific cancer types .
Case Study 2: Neuroprotective Applications
Research conducted on similar piperazine derivatives indicated their potential as neuroprotective agents. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Summary of Applications
Mechanism of Action
The mechanism of action of 1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
Cyclohexylpiperazine vs. Arylpiperazines: Bulky cyclohexyl substituents may improve selectivity for specific receptors compared to planar aryl groups (e.g., 2,5-dimethylphenyl in E4) .
Core Modifications :
Pharmacological and Functional Insights
- Arylpiperazine Derivatives : Compounds like 1-(4-chlorophenyl)piperazine (E7) and 1-(4-methoxyphenyl)piperazine (E3) are associated with CNS activity. The target compound’s cyclohexyl group likely reduces CNS penetration compared to smaller aryl substituents, directing activity toward peripheral targets .
- Antimicrobial Potential: Pyrazolopyrazines with electron-donating groups (e.g., butoxy) show enhanced antimicrobial activity in related compounds (E13, E14), suggesting the target may share this trait .
- Kinase Inhibition : Structural analogs with pyrazine/pyrimidine cores (E1, E19) exhibit kinase inhibitory effects, implying the target compound could act on similar pathways .
Biological Activity
1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-cyclohexylpiperazine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo[1,5-a]pyrazine core linked to a butoxyphenyl group and a cyclohexylpiperazine moiety. Its molecular formula is with a molecular weight of approximately 428.52 g/mol. The structural formula can be represented as follows:
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class often exhibit activity as Janus kinase (JAK) inhibitors. JAKs are critical in the signaling pathways of various cytokines and growth factors, making them important targets for therapeutic intervention in inflammatory diseases and cancers .
Anticancer Activity
This compound has shown promise as a potential anticancer agent. Studies suggest that it may inhibit specific kinases involved in tumor growth and progression. This inhibition could lead to reduced proliferation of cancer cells, making it a candidate for further development in oncology .
Neuroprotective Effects
Recent research has highlighted the role of sigma-1 receptors in neuroprotection and cognitive enhancement. Compounds that modulate these receptors have shown potential in treating neurodegenerative diseases. Given its structural similarity to known sigma-1 receptor modulators, this compound may also exhibit neuroprotective effects that warrant investigation .
Case Studies
Several studies have investigated related compounds within the pyrazolo family:
- Study on JAK Inhibitors : A study demonstrated that pyrazolo[1,5-a]pyrazines effectively inhibited JAK pathways in vitro, leading to decreased inflammatory responses in cellular models. This suggests that similar compounds could have therapeutic applications in autoimmune diseases .
- Neuroprotective Modulation : Another research explored sigma-1 receptor modulation using similar compounds, showing enhanced cognitive function in animal models. The modulation was linked to improved synaptic plasticity and memory retention .
Q & A
Q. What are the optimized synthetic routes for 1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-cyclohexylpiperazine, and how can reaction yields be improved?
Methodological Answer: The synthesis of pyrazolo-pyrazine derivatives typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. For this compound, a two-step approach is recommended:
Core Formation: React 4-butoxyphenyl-substituted pyrazolo[1,5-a]pyrazine intermediates with α-chloroacetamides or carbaldehydes under reflux in dioxane or ethanol (60–80°C, 6–12 hours) .
Piperazine Substitution: Introduce the 4-cyclohexylpiperazine moiety via nucleophilic substitution using pre-activated intermediates (e.g., 2-chloro-1-(4-arylpiperazine-1-yl)ethanones) in the presence of a base like K₂CO₃ .
Yield Optimization:
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (400–600 MHz) to confirm substituent positions on the pyrazolo-pyrazine core and piperazine ring. Compare chemical shifts with analogous compounds (e.g., 2-(4-fluorophenyl)piperazine derivatives) .
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight (e.g., ESI+ mode, m/z 450–500 range) .
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as piperazine derivatives are corrosive (Category 2 hazards) .
- Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., dioxane, ethanol) .
- Spill Management: Neutralize acidic byproducts with sodium bicarbonate and adsorb spills using silica gel or vermiculite .
- Storage: Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can computational methods predict the bioavailability and target selectivity of this compound?
Methodological Answer:
- Lipinski/VEBER Rules: Calculate molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors, and polar surface area (<140 Ų) using tools like SwissADME. This compound’s pyrazine core and piperazine substituents likely comply with oral bioavailability criteria .
- Molecular Docking: Screen against protein targets (e.g., fungal tyrosinase or GPCRs) using AutoDock Vina. Focus on the pyrazolo-pyrazine scaffold’s π-π interactions with aromatic residues .
- MD Simulations: Assess binding stability (10–100 ns simulations in GROMACS) to refine selectivity profiles .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
Methodological Answer:
- Reproducibility Checks: Replicate literature protocols (e.g., hydrazine cyclization in vs. microwave-assisted methods in ) while controlling variables (solvent purity, catalyst batch) .
- Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted chalcones or oxidized piperazine derivatives) that may skew biological assays .
- Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., fungal tyrosinase inhibition in ) and normalize data to molar concentrations .
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition: Test against tyrosinase (fungal source) using L-DOPA as a substrate. Monitor absorbance at 475 nm to quantify inhibition kinetics .
- Cytotoxicity Screening: Use MTT assays on HEK-293 or HepG2 cell lines. Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .
- Receptor Binding: Radioligand displacement assays (e.g., 5-HT₂A receptors) with [³H]ketanserin to assess affinity (Kᵢ < 100 nM indicates high potential) .
Q. How can reaction intermediates be stabilized during large-scale synthesis?
Methodological Answer:
- Intermediate Isolation: Purify hydrazine-derived precursors (e.g., 2-hydroxychalcones) via column chromatography (silica gel, ethyl acetate/hexane eluent) to prevent degradation .
- Temperature Control: Maintain reactions below 80°C to avoid pyrazoline ring decomposition .
- Lyophilization: Freeze-dry water-sensitive intermediates (e.g., piperazine salts) under vacuum (0.1 mbar) to enhance shelf stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
